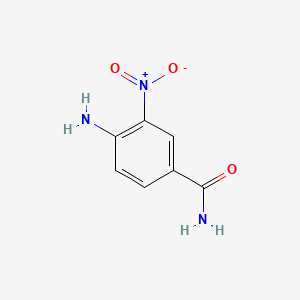

4-Amino-3-nitrobenzamide

Description

BenchChem offers high-quality 4-Amino-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKLDLKLEXDSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477870 | |

| Record name | 4-AMINO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41263-65-4 | |

| Record name | 4-AMINO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Amino-3-nitrobenzamide: A Cornerstone Scaffold in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can provide ligands for more than one biological target — is a cornerstone of efficient medicinal chemistry. The 4-amino-3-nitrobenzamide core is a quintessential example of such a scaffold. Its unique electronic and structural features, characterized by an electron-donating amino group and an electron-withdrawing nitro group on a benzamide backbone, render it a highly versatile building block. This guide provides an in-depth technical analysis of 4-amino-3-nitrobenzamide, elucidating its synthesis, physicochemical properties, and, most critically, its multifaceted role as a key intermediate in the development of targeted therapeutics, particularly in oncology. We will explore its application in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses.

The 4-Amino-3-Nitrobenzamide Core: Physicochemical Properties and Synthetic Accessibility

The utility of any scaffold in drug discovery is fundamentally linked to its chemical tractability and inherent properties. 4-Amino-3-nitrobenzamide is a stable, crystalline solid whose value lies in the distinct reactivity of its three functional groups: the amide, the aromatic amine, and the nitro group. The ortho-nitro group significantly influences the electronic character of the aniline amine, making it a key modulator of biological activity and a handle for further chemical transformation.

Physicochemical Data

A summary of the core compound's properties is essential for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₃ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | ~280 °C (decomposes) | |

| pKa (predicted) | ~1.5 (aromatic amine), ~17 (amide) | N/A |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | N/A |

Foundational Synthesis Protocol

The accessibility of the scaffold is paramount. A common and cost-effective route begins with 4-chloro-3-nitrobenzoic acid, leveraging a nucleophilic aromatic substitution (SNAr) followed by amidation.

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzamide

-

Step 1: Amination of 4-chloro-3-nitrobenzoic acid.

-

To a sealed pressure vessel, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and ethanol (5 mL/g).

-

Cool the mixture to 0°C and bubble ammonia gas through the suspension for 20 minutes, or add aqueous ammonia (25%, 5.0 eq).

-

Seal the vessel and heat to 120°C for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction to room temperature. The product, 4-amino-3-nitrobenzoic acid, will precipitate.

-

Filter the solid, wash with cold ethanol and water, and dry under vacuum.

-

-

Step 2: Acyl Chloride Formation.

-

Suspend the 4-amino-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add N,N-Dimethylformamide (DMF, 0.1 eq) as a catalyst.

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the solid dissolves and gas evolution ceases.

-

Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-amino-3-nitrobenzoyl chloride.

-

-

Step 3: Amidation.

-

Dissolve the crude acyl chloride in anhydrous DCM or THF.

-

Cool to 0°C and add a solution of aqueous ammonia (25%, 2.0 eq) or bubble ammonia gas through the solution.

-

Stir vigorously for 1-2 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-amino-3-nitrobenzamide.

-

A Privileged Substructure in Oncology Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor. This feature allows it to effectively target the active sites of enzymes like PARP and certain protein kinases. The specific substitution pattern of 4-amino-3-nitrobenzamide provides vectors for modification that can enhance potency and selectivity.

Case Study: The Pharmacophore of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[3] Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality and tumor cell death.[4] The benzamide core is central to nearly all clinically approved PARP inhibitors.

The compound 4-iodo-3-nitrobenzamide (Iniparib), a close analog, was initially investigated as a covalent PARP inhibitor.[5] Although its mechanism has been debated, its design highlights the perceived value of the 3-nitrobenzamide scaffold. The primary role of the benzamide is to occupy the nicotinamide-binding pocket of the PARP catalytic domain, forming critical hydrogen bonds with key residues like Glycine and Serine in the hinge region. The nitro group can form additional interactions and its electron-withdrawing nature modulates the properties of the entire molecule.

Caption: Interaction of the benzamide core with the PARP-1 active site.

Table 1: Biological Activity of Selected Benzamide-Based PARP Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |

| Olaparib | PARP-1/2 | 1 (PARP-1) | BRCA-mutant | Varies | [3] |

| Rucaparib | PARP-1/2/3 | 1.4 (PARP-1) | BRCA-mutant | Varies | [3] |

| Compound 4a | N/A | N/A | HCT-116 | 2.11 | [5] |

| Compound 4g | N/A | N/A | MDA-MB435 | 1.01 | [5] |

| Note: Compounds 4a and 4g are 4-substituted-3-nitrobenzamide derivatives, demonstrating the anti-proliferative potential of the scaffold.[5] |

Application in Kinase Inhibitor Scaffolding

Protein kinases are another major class of oncology targets. Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding pocket of the enzyme.[6] The 4-amino-3-nitrobenzamide scaffold can be elaborated to present functionalities that mimic the hydrogen bonding pattern of the adenine ring, typically interacting with the "hinge" region of the kinase.

The 4-amino group serves as a crucial attachment point for larger heterocyclic systems (the "R1" group in the diagram below), which can then engage the hinge region. The benzamide portion itself can be directed towards the solvent-exposed region or form additional interactions, while the nitro group can be used to fine-tune electronics or as a precursor for other functional groups. Derivatives of the related 4-(aminomethyl)benzamide have shown potent tyrosine kinase inhibitory activity.[7]

Caption: Drug design strategy using the scaffold for kinase inhibition.

Beyond Oncology: Exploring Broader Biological Activity

The presence of a nitroaromatic system in a molecule is often associated with a wide spectrum of biological activities.[8] Nitro compounds can undergo metabolic reduction in hypoxic environments (like those found in solid tumors or anaerobic bacteria) to produce reactive nitroso and hydroxylamine species, which can lead to cytotoxic effects. This bioreductive activation is a known mechanism for several antimicrobial and antiparasitic drugs.[9]

Derivatives of 4-amino-3-nitrobenzoic acid, the precursor to the amide, have demonstrated potential as inhibitors of the Trypanosoma cruzi trans-sialidase enzyme, which is critical for the pathogenesis of Chagas disease.[2] Furthermore, various nitrobenzamide derivatives have been synthesized and evaluated for general antimicrobial activity against bacterial strains.[10] This suggests that libraries based on the 4-amino-3-nitrobenzamide core could be valuable screening assets for infectious disease programs.

Synthetic Strategies for Library Development

The true power of a scaffold is realized through combinatorial chemistry, allowing for the rapid generation of a library of analogs for SAR studies. The 4-amino-3-nitrobenzamide core is ideally suited for this, with two primary points for diversification: the 4-amino group and the amide nitrogen.

Workflow for Library Synthesis

Caption: Combinatorial workflow for diversifying the core scaffold.

Protocol: Parallel Amide Coupling

This protocol describes a typical method to diversify the core by creating a library of amides from the corresponding carboxylic acid.

-

Hydrolysis: Begin by hydrolyzing 4-amino-3-nitrobenzamide to 4-amino-3-nitrobenzoic acid using aqueous NaOH under reflux, followed by acidic workup.

-

Array Preparation: In a 96-well plate, dispense a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in DMF to each well.

-

Amine Addition: To each well, add a unique amine (R₂-NH₂, 1.1 eq) from a pre-prepared amine library stock solution.

-

Coupling Reagent Addition: Add a solution of a coupling reagent cocktail (e.g., HATU, 1.2 eq, and DIPEA, 2.5 eq) in DMF to each well.

-

Reaction: Seal the plate and shake at room temperature for 12-24 hours.

-

Workup & Purification: Quench the reactions with water. The products can be purified via parallel HPLC or solid-phase extraction.

-

Analysis: Confirm the identity and purity of the library members via LC-MS analysis.

Structure-Activity Relationship (SAR) Insights

From the available literature, several key SAR trends can be preliminarily established for derivatives of the 3-nitrobenzamide scaffold:

-

The Benzamide is Essential: The primary amide is critical for PARP inhibition, providing the key hydrogen bond donors and acceptors for anchoring in the nicotinamide pocket.[3]

-

The 4-Position is a Key Diversification Point: Modifications at the 4-amino position are generally well-tolerated and can be used to introduce groups that target other regions of the active site or improve pharmacokinetic properties. For instance, in one study, attaching substituted piperazine moieties at this position led to potent anti-tumor activity.[5]

-

The Nitro Group's Role: The 3-nitro group is not merely a passive substituent. Its electron-withdrawing character is crucial for modulating the pKa of the 4-amino group and the overall electronics of the aromatic ring. While it can be replaced with other groups (e.g., iodine in Iniparib), its presence is often linked to potent biological activity, potentially through favorable interactions or by enabling bioreductive activation mechanisms.[5][8]

Conclusion and Future Perspectives

4-Amino-3-nitrobenzamide is far more than a simple chemical intermediate; it is a strategically valuable scaffold that has proven its worth in the discovery of potent enzyme inhibitors. Its synthetic accessibility and the orthogonal reactivity of its functional groups make it an ideal starting point for the construction of diverse chemical libraries. While its role in the development of PARP and kinase inhibitors is most prominent, its potential in other therapeutic areas like infectious diseases remains an exciting and underexplored frontier. Future work will likely focus on using this core to design next-generation covalent inhibitors, bifunctional molecules (e.g., PROTACs), and highly selective probes to further unravel complex biological pathways. For drug development professionals, the 4-amino-3-nitrobenzamide scaffold represents a reliable and powerful tool in the quest for novel therapeutics.

References

- Vertex AI Search. (2025).

- ResearchGate. (2025).

- Google Patents. (N.D.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- MySkinRecipes. (N.D.). 4-Amino-3-nitrobenzimidamide hydrochloride.

- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Benchchem. (N.D.). 4-Amino-3-nitrobenzaldehyde | 51818-99-6.

- PubMed Central. (N.D.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.

- ResearchGate. (N.D.). Synthesis of 4-amino-3-nitrobenzaldehyde. | Download Scientific Diagram.

- Sigma-Aldrich. (N.D.). 4-Amino-3-nitrobenzoic acid 97 1588-83-6.

- International Journal of Pharmacy and Biological Sciences. (N.D.).

- PubChem. (N.D.). 4-(Methylamino)-3-nitrobenzamide | C8H9N3O3 | CID 21014869.

- PMC - NIH. (N.D.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.

- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- PubMed. (2010). The nitroimidazooxazines (PA-824 and analogs)

- PubMed. (N.D.).

- PMC - NIH. (N.D.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

Sources

- 1. 4-(Methylamino)-3-nitrobenzamide | C8H9N3O3 | CID 21014869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

4-Amino-3-nitrobenzamide: A Strategic Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitrobenzamide is a pivotal intermediate in modern organic synthesis, prized for its unique trifunctional architecture. The strategic ortho-positioning of an amine and a nitro group on a benzamide scaffold provides a versatile platform for constructing complex heterocyclic systems, most notably the benzimidazole core prevalent in numerous pharmaceutical agents. This guide elucidates the fundamental properties, synthesis, and key chemical transformations of 4-amino-3-nitrobenzamide. We will explore the causality behind its reactivity, provide field-proven experimental protocols for its manipulation, and highlight its critical role in the synthesis of high-value compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors.

Core Chemical and Physical Properties

4-Amino-3-nitrobenzamide, with the molecular formula C7H7N3O3, is an ochre-yellow crystalline powder.[1] Its structure is characterized by a benzene ring substituted with a carboxamide group, an amino group, and a nitro group. The electron-withdrawing nature of the nitro and benzamide groups influences the reactivity of the aromatic ring and the nucleophilicity of the amino group.

Table 1: Physicochemical Properties of 4-Amino-3-nitrobenzamide

| Property | Value | Source |

| CAS Number | 41263-65-4 | [2][3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Melting Point | 232-234 °C | [3] |

| Appearance | Ochre-yellow crystalline powder | [1] |

| Topological Polar Surface Area | 115 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

The strategic arrangement of its functional groups is the cornerstone of its utility. The nitro group can be selectively reduced to an amine, creating a reactive 1,2-diamine system, while the primary amine and amide groups offer additional sites for chemical modification.

Synthesis of 4-Amino-3-nitrobenzamide

An established and reliable industrial synthesis begins with the acetylation of 4-aminobenzoic acid, followed by nitration and subsequent deacetylation. This multi-step process ensures high regioselectivity and yield.

Caption: General workflow for the synthesis of 4-Amino-3-nitrobenzamide.

Experimental Protocol: Synthesis from 4-Acetamidobenzoic Acid

This protocol is adapted from established industrial methods.[4]

Step 1: Nitration of 4-Acetamidobenzoic Acid

-

In a suitable reaction vessel, create a slurry by adding 50 parts of 4-acetamidobenzoic acid to 144 parts of 83.6% nitric acid.

-

Maintain the temperature of the slurry between 8-13 °C using an ice bath.

-

Stir the resulting reddish-brown solution for one hour at this temperature to ensure the completion of the nitration reaction.

-

The reaction mass, containing the precipitated 4-acetamido-3-nitrobenzoic acid, can be carried directly to the next step.

Step 2: Hydrolysis to 4-Amino-3-nitrobenzoic Acid

-

Heat the aqueous slurry from the previous step to 90-95 °C for approximately 2 hours to effect deacetylation.

-

Cool the slurry, which will cause the bright yellow 4-amino-3-nitrobenzoic acid to precipitate.[4]

-

Isolate the product by filtration, wash thoroughly with water, and dry. The resulting product typically has a melting point of 287-290 °C and is obtained in high yield.[4]

Step 3: Amidation to 4-Amino-3-nitrobenzamide

-

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common approach involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent or a catalyst like titanium tetrafluoride (TiF4).[5]

Core Reactivity and Synthetic Applications

The synthetic power of 4-amino-3-nitrobenzamide stems from the selective transformations of its nitro and amino groups, which unlock pathways to diverse heterocyclic structures.

The Gateway Transformation: Reduction of the Nitro Group

The most critical reaction of 4-amino-3-nitrobenzamide is the reduction of the nitro group to a primary amine. This yields 3,4-diaminobenzamide , an ortho-diamine that is the direct precursor for benzimidazole synthesis.

Causality: The selective reduction of the nitro group in the presence of the existing amino and amide groups is highly efficient. This transformation is the linchpin that converts the starting material into a scaffold ready for cyclization. Common methods include catalytic hydrogenation (e.g., using Pd/C) or reduction with metals in acidic media (e.g., Fe, SnCl2).[6][7]

Caption: Key transformation pathway from 4-amino-3-nitrobenzamide to a benzimidazole core.

Experimental Protocol: Reduction to 3,4-Diaminobenzamide

-

Suspend 4-amino-3-nitrobenzamide in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter it hot to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the 3,4-diaminobenzamide.

-

Collect the product by filtration, wash with water, and dry.

Building Complexity: Cyclization to Benzimidazoles

The in situ generated or isolated 3,4-diaminobenzamide readily undergoes condensation with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system. This reaction, often referred to as the Phillips condensation, is a cornerstone of heterocyclic chemistry.

Causality: The reaction proceeds via the formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration (or elimination) to form the aromatic benzimidazole ring. This robust reaction provides a direct and efficient route to a privileged scaffold in medicinal chemistry.[8]

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

-

Dissolve 3,4-diaminobenzamide in a solvent like ethanol or dimethylformamide (DMF).

-

Add an equimolar amount of the desired aldehyde (e.g., benzaldehyde for a 2-phenylbenzimidazole).

-

Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent if starting with an alcohol.[8]

-

Reflux the mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with a cold solvent, and dry to obtain the pure 2-substituted benzimidazole-5-carboxamide.

Application Spotlight: A Key Building Block for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[9] Many first-generation PARP inhibitors, such as Olaparib and Rucaparib, feature a benzimidazole carboxamide core. 4-Amino-3-nitrobenzamide is an ideal starting material for constructing this critical pharmacophore.

The synthetic lethality approach is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes.[9][10][11]

Caption: Logical progression from 4-amino-3-nitrobenzamide to the core of a PARP inhibitor.

The synthesis of the PARP inhibitor core begins with the reduction and cyclization reactions described previously. The resulting benzimidazole-5-carboxamide is then further functionalized through reactions on the amide nitrogen and the benzimidazole ring to complete the synthesis of the final drug molecule.

Safety and Handling

As with any laboratory chemical, proper handling of 4-amino-3-nitrobenzamide is essential. It is classified as an irritant.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [12] |

| Precautionary Statements | Avoid breathing dust. Wash hands and skin thoroughly after handling. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. | [12][13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields), and face protection. Use a NIOSH-approved N95 dust mask or equivalent respirator. | [13] |

| First Aid: Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell. | [12][13] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice. | [12][13] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [12][13] |

| Storage | Store in a well-ventilated, dry, and cool place. Keep container tightly closed. | [12] |

Conclusion

4-Amino-3-nitrobenzamide is more than a simple chemical intermediate; it is a strategic tool for the efficient construction of molecular complexity. Its true value is realized through a straightforward yet powerful two-step transformation—nitro reduction followed by cyclization—that provides rapid access to the benzimidazole scaffold. This pathway has proven indispensable in medicinal chemistry, particularly in the development of targeted cancer therapeutics like PARP inhibitors. For researchers and drug development professionals, a thorough understanding of the reactivity and handling of this building block is fundamental to leveraging its full synthetic potential.

References

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

-

Capot Chemical. (2012, December 7). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Retrieved from [Link]

-

Thieme. (2021, October 5). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-S. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide. Retrieved from [Link]

-

Wiley Online Library. (2023, October). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US4217304A - Continuous reduction process.

-

SpringerLink. (2025, July 3). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. Retrieved from [Link]

-

PubMed. (2018, February 1). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Retrieved from [Link]

-

SpringerLink. (2024, February 2). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

Sources

- 1. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [m.chemicalbook.com]

- 2. 41263-65-4 CAS MSDS (4-AMINO-3-NITROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. US4217304A - Continuous reduction process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 4-Amino-3-nitrobenzonitrile - Safety Data Sheet [chemicalbook.com]

Discovery and synthesis of 4-Amino-3-nitrobenzamide

An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-3-nitrobenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-nitrobenzamide (CAS No: 41263-65-4), a pivotal chemical intermediate in contemporary drug discovery and fine chemical synthesis.[1][2][3][4][5] The document delineates the compound's core physicochemical properties, explores the strategic nuances of its chemical synthesis with a focus on regioselectivity, and presents a detailed, field-tested experimental protocol. Furthermore, it discusses the compound's significant applications as a foundational building block for advanced pharmaceutical agents and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical, actionable insights.

Introduction and Strategic Importance

4-Amino-3-nitrobenzamide is an aromatic organic compound featuring a benzamide core substituted with both an amino (-NH₂) and a nitro (-NO₂) group. This specific arrangement of functional groups—an electron-donating amine and a powerful electron-withdrawing nitro group positioned ortho to each other—creates a unique electronic and steric environment. This configuration makes it a highly valuable and versatile precursor in medicinal chemistry.

Its primary utility lies in its role as a scaffold for constructing more complex molecules. The amino group serves as a key nucleophilic handle for amide bond formation, diazotization, or other coupling reactions, while the nitro group can be readily reduced to an amine, providing a secondary reaction site for further molecular elaboration. This dual functionality is exploited in the synthesis of a variety of therapeutic candidates, including enzyme inhibitors and heterocyclic systems.[6][7]

Table 1: Compound Identification and Core Properties

| Property | Value | Reference |

| IUPAC Name | 4-Amino-3-nitrobenzamide | [5] |

| CAS Number | 41263-65-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇N₃O₃ | [3][5] |

| Molecular Weight | 181.15 g/mol | [2][5] |

| Appearance | Ochre-yellow crystalline powder | [8] |

| Melting Point | 232-234 °C | [5] |

| Purity | Typically >95-98% | [2][4] |

Synthesis Pathway: A Deliberate Approach to Regiochemistry

The synthesis of 4-Amino-3-nitrobenzamide is a classic exercise in controlling electrophilic aromatic substitution. Direct nitration of 4-aminobenzamide is synthetically challenging; the powerful activating and ortho-, para-directing amino group would not only lead to a mixture of products but is also susceptible to oxidation under harsh nitrating conditions.

Therefore, a robust and widely adopted strategy involves the protection of the amino group, followed by regioselective nitration and subsequent deprotection. The most common approach begins with a readily available precursor, 4-acetamidobenzoic acid, which can be conceptually derived from p-aminobenzoic acid.

Causality in Experimental Design

-

Protection Step: The amino group of the precursor is acetylated. This is a critical step for two reasons:

-

Moderating Reactivity: The acetyl group transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This reduces the ring's susceptibility to over-nitration or oxidation.

-

Directing Influence: The bulky acetamido group sterically hinders substitution at the ortho-positions, but electronically it remains an ortho-, para-director. In this case, with the para-position blocked by the carboxyl group, it reliably directs the incoming electrophile (NO₂⁺) to the position ortho to itself (the 3-position).

-

-

Nitration Step: The nitration is performed under controlled, cold conditions (e.g., 0-10 °C) using a nitrating agent.[9] Cooling is essential to prevent runaway reactions and minimize the formation of side products.

-

Hydrolysis/Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to reveal the free amino group, yielding the final product.[10]

Visualizing the Synthesis Workflow

The logical flow of the primary synthesis route is depicted below.

Caption: Core workflow for the synthesis of 4-Amino-3-nitrobenzamide.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis adapted from established methodologies.[9][10]

Part A: Synthesis of 4-Acetamido-3-nitrobenzamide

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 10.0 g of 4-acetamidobenzamide in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Prepare the nitrating mixture by cautiously adding 3.5 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The pale-yellow precipitate of 4-acetamido-3-nitrobenzamide will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry the product under vacuum.

Part B: Hydrolysis to 4-Amino-3-nitrobenzamide

-

Reaction Setup: Transfer the dried 4-acetamido-3-nitrobenzamide from Part A to a 250 mL round-bottom flask. Add 100 mL of 4N hydrochloric acid.[9]

-

Deprotection: Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product, 4-Amino-3-nitrobenzamide, will crystallize out.

-

Purification and Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallization from ethanol or an ethanol-water mixture can be performed for higher purity if necessary. The final product should be an ochre-yellow crystalline solid.

Applications in Drug Discovery and Chemical Synthesis

4-Amino-3-nitrobenzamide is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its strategic value is demonstrated in its use to create derivatives with significant biological activity.

-

Enzyme Inhibitors: The scaffold is used in the synthesis of carbonic anhydrase (CA) inhibitors. CA isoforms IX and XII are overexpressed in hypoxic tumors, making them prime targets for anticancer therapies.[11]

-

Antiparasitic Agents: Derivatives have shown potential as inhibitors of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]

-

Kinase Inhibitors: The core structure can be elaborated into complex heterocyclic systems used in the development of protein kinase inhibitors for various therapeutic areas.

-

Precursor for Heterocycles: It serves as a starting material for benzimidazole derivatives, which are being investigated for treating conditions ranging from autoimmune diseases to alopecia.[6]

Role as a Synthetic Intermediate

Caption: Logical flow from the core scaffold to complex target molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-3-nitrobenzamide is essential. The following information is synthesized from available safety data sheets.[12][13]

Table 2: Hazard and Safety Information

| Category | Guideline |

| Hazard Identification | Causes skin, eye, and respiratory irritation.[7][13] Harmful if swallowed.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated area/fume hood to avoid inhaling dust.[12] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12] Skin: Wash with plenty of soap and water.[12] Inhalation: Move person to fresh air.[12] Ingestion: Rinse mouth with water and seek medical attention.[12] |

| Handling | Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

4-Amino-3-nitrobenzamide stands out as a chemical intermediate of significant value, underpinned by the strategic placement of its functional groups. Its synthesis, while requiring careful control of reaction conditions to ensure correct regiochemistry, is based on well-established principles of organic chemistry. For researchers in drug development, this compound offers a reliable and versatile starting point for the creation of novel molecular architectures aimed at a wide array of biological targets. A thorough understanding of its synthesis, properties, and handling is fundamental to leveraging its full potential in the laboratory and beyond.

References

- Clinivex. CAS 41263-65-4 | 4-Amino-3-nitrobenzamide Supplier.

- CymitQuimica. 4-Amino-3-nitrobenzamide.

- A2B Chem. 41263-65-4 | MFCD08729282 | 4-Amino-3-nitrobenzamide.

- Thoreauchem. 4-AMINO-3-NITROBENZAMIDE-41263-65-4.

- ECHEMI. 41263-65-4, 4-AMINO-3-NITROBENZAMIDE Formula.

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- Guidechem.

- Fisher Scientific.

- PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile.

- Fisher Scientific.

- ChemicalBook. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6.

- Benchchem. 4-Amino-3-nitrobenzenesulfonamide Research Chemical.

- Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 4-Amino-3-nitrobenzamide | CymitQuimica [cymitquimica.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 4-AMINO-3-NITROBENZAMIDE-41263-65-4 - Thoreauchem [thoreauchem.com]

- 5. echemi.com [echemi.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Biological activity of 4-Amino-3-nitrobenzamide derivatives

An In-depth Technical Guide to the Biological Activity of 4-Amino-3-nitrobenzamide Derivatives

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in compounds targeting a wide array of biological targets. The 4-amino-3-nitrobenzamide scaffold is an exemplary case. This aromatic system, characterized by a central benzamide core with an amino group at position 4 and an electron-withdrawing nitro group at position 3, possesses a unique combination of electronic and structural features that make it a fertile ground for the development of novel therapeutic agents.[1] The strategic placement of these functional groups provides a versatile platform for chemical modification, enabling the synthesis of diverse derivative libraries.

The biological significance of this scaffold is broad and compelling. Derivatives have demonstrated a remarkable spectrum of activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects.[2] The nitro group, in particular, can act as both a pharmacophore and a potential toxicophore, often triggering redox reactions within cells, a mechanism central to its antimicrobial and anticancer properties.[2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to synthesize the current understanding of 4-amino-3-nitrobenzamide derivatives. We will delve into their synthesis, explore their diverse mechanisms of action, and provide field-proven experimental protocols for their evaluation, thereby offering a comprehensive view of their therapeutic potential.

The Chemical Core: Synthesis and Derivatization Strategies

The foundation of exploring the biological potential of any chemical scaffold lies in its synthetic accessibility and the ease with which it can be modified. A robust synthetic strategy is paramount for conducting comprehensive structure-activity relationship (SAR) studies, which systematically probe how changes in molecular structure affect biological activity.

Core Synthesis Protocol

A common and efficient method to synthesize the 4-amino-3-nitrobenzamide core starts from readily available precursors like 4-chloro-3-nitrobenzoic acid. The following protocol outlines a generalized, two-step procedure.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

-

In a sealed reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in an appropriate solvent.

-

Add an excess of methylamine (e.g., 2-3 equivalents).[3]

-

Heat the reaction mixture and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and acidify to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-methylamino-3-nitrobenzoic acid.[3]

Step 2: Amide Formation to Yield N-Methyl-4-(methylamino)-3-nitrobenzamide

-

Suspend the 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) in a solvent like dichloromethane.

-

Add thionyl chloride (SOCl₂) (approx. 1.1 equivalents) dropwise to convert the carboxylic acid to an acyl chloride. A catalytic amount of DMF can facilitate this reaction.[3][4]

-

After stirring, remove the excess SOCl₂ and solvent under reduced pressure.

-

Dissolve the resulting crude 4-(methylamino)-3-nitrobenzoyl chloride in a fresh solvent.

-

Slowly add an aqueous solution of methylamine (approx. 1.1 equivalents) and stir at room temperature for about 30 minutes.[3]

-

Remove the solvent under reduced pressure to obtain the final N-methyl-4-(methylamino)-3-nitrobenzamide product.[3]

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride (Step 2.2) is a critical activation step. The highly reactive acyl chloride is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, enabling the amide bond to form under mild conditions and with high efficiency.

Anticancer Activity: A Two-Pronged Attack on Malignant Cells

The most extensively documented biological activity of 4-amino-3-nitrobenzamide derivatives is their potential as anticancer agents.[5] Research has revealed that these compounds can selectively target cancer cells through unique mechanisms, primarily by disrupting cellular metabolism and interfering with DNA repair pathways.

Mechanism 1: Selective Inhibition of Tumor Glycolysis

A compelling example of this scaffold's potential is the prodrug 4-iodo-3-nitrobenzamide (INO₂BA). Its anticancer action is exquisitely selective for malignant cells, a property rooted in the fundamental metabolic differences between cancerous and non-cancerous cells.[6]

-

Selective Activation: In non-malignant cells, INO₂BA is reduced to a non-toxic amine by mitochondrial flavoproteins, a process dependent on a hydride transfer from NADH to NADPH. This pathway is deficient in many malignant cells.[6]

-

Lethal Synthesis: In cancer cells, the absence of this pathway leads to the reduction of INO₂BA to its lethal nitroso form: 4-iodo-3-nitrosobenzamide.[7]

-

Target Inactivation: This active metabolite then covalently binds to and inactivates a critical enzyme in the glycolytic pathway, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[7] By shutting down glycolysis, the compound effectively starves the cancer cells of energy.

Expanding Therapeutic Horizons

Initial research suggests the utility of this scaffold may extend to other therapeutic areas, including inflammatory and parasitic diseases.

-

Anti-inflammatory Effects: The nitro group is a component of several molecules with anti-inflammatory activity. [2]Derivatives of 4-amino-3-nitrobenzoic acid are being investigated as intermediates for developing anti-inflammatory and analgesic medications. [8]The proposed mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. [9]* Antiparasitic Activity: A notable study highlighted a derivative of 4-amino-3-nitrobenzoic acid as a potent inhibitor of the trans-sialidase enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease. The compound demonstrated a 77% inhibition rate in enzymatic assays, indicating its potential as a lead structure for developing new treatments for this neglected tropical disease. [8]

Conclusion and Future Directions

The 4-amino-3-nitrobenzamide scaffold is a testament to the power of a well-designed chemical core. Its derivatives have demonstrated a rich and diverse range of biological activities, with the most profound evidence in the realm of anticancer therapeutics. The selective mechanisms targeting tumor metabolism and DNA repair pathways highlight its potential for developing targeted and effective cancer treatments.

Emerging research in antimicrobial, antiviral, and anti-inflammatory applications further underscores the scaffold's versatility. Future research should focus on several key areas:

-

Mechanistic Elucidation: Deeper investigation into the mechanisms of action for antiviral and anti-inflammatory activities is needed to guide rational drug design.

-

Pharmacokinetic Optimization: Systematic modification of the core structure is required to improve ADME (absorption, distribution, metabolism, and excretion) properties, a critical step in translating in vitro potency to in vivo efficacy. [10]3. In Vivo Validation: Promising lead compounds must be advanced into relevant animal models of cancer, infectious disease, and inflammation to validate their therapeutic potential and assess their safety profiles. [10] By continuing to explore and refine this privileged structure, the scientific community can unlock its full potential, paving the way for a new generation of therapies to address significant unmet medical needs.

References

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

-

Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease. PubMed. [Link]

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. ResearchGate. [Link]

-

Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. PubMed. [Link]

-

Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. ResearchGate. [Link]

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

-

Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). [Link]

-

Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]

-

(PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

-

Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. PubMed. [Link]

-

Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH. [Link]

-

(PDF) Design and synthesis of new 4-(2- nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening †. ResearchGate. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. [Link]

-

biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. NIH. [Link]

-

4-amino-3-nitro-N-(1-thiophen-2-ylethyl)benzamide | C13H13N3O3S. PubChem. [Link]

-

4-amino-N-(3-fluoro-4-pyridinyl)-3-nitrobenzamide | C12H9FN4O3 | CID. PubChem. [Link]

- WO2006003068A2 - Alpha-amino acid derivatives with antiinflammatory activity.

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

-

Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. MDPI. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC - NIH. [Link]

-

Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Europe PMC. [Link]

-

Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. PMC - NIH. [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. [Link]

-

Valorization of the Invasive Fish Atherina boyeri (Risso, 1810) as a Source of Protein Hydrolysates with Functional and Bioactive Properties. MDPI. [Link]

-

Synthesis of 4-amino-3-nitrobenzaldehyde. | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. CAS 41263-65-4: Benzamide, 4-amino-3-nitro- | CymitQuimica [cymitquimica.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 4-Amino-3-nitrobenzamide in Modern Dye Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone intermediate in the synthesis of high-performance colorants, 4-amino-3-nitrobenzamide (CAS No: 41263-65-4) offers a unique combination of reactive sites and modulating functional groups.[1] This guide provides an in-depth examination of its application, focusing on the chemical principles that make it an invaluable tool for creating a diverse palette of dyes, particularly for synthetic textiles. We will explore the causality behind its reactivity, provide validated experimental protocols, and analyze the structure-property relationships that govern the performance of the resulting dyes.

Molecular Profile and Chemical Rationale

4-Amino-3-nitrobenzamide is an aromatic compound distinguished by three key functional groups, each playing a critical role in dye synthesis:

-

Primary Aromatic Amine (-NH₂): This group is the primary reactive site for diazotization, the foundational reaction for producing the vast family of azo dyes. Its reactivity allows for the formation of a stable diazonium salt under controlled conditions.[2][3]

-

Nitro Group (-NO₂): Positioned ortho to the amino group, this powerful electron-withdrawing group serves two purposes. First, it acts as a potent auxochrome, a group that modifies the color and intensity of the chromophore. Its presence typically induces a bathochromic shift (a deepening of color to longer wavelengths), enabling the synthesis of dyes in the orange, red, and even black spectrum.[4][5][6] Second, it can enhance the lightfastness and overall stability of the final dye molecule.[6]

-

Benzamide Group (-CONH₂): This group influences the physical properties of the dye, such as its affinity for specific fibers (substantivity) and its fastness to washing. For disperse dyes intended for hydrophobic fibers like polyester, the polarity of the amide group can improve dye-fiber interactions.[5]

The strategic placement of these groups makes 4-amino-3-nitrobenzamide an ideal precursor for producing dyes with strong tinctorial strength and excellent performance characteristics.

The Core Reaction Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from 4-amino-3-nitrobenzamide is a classic two-stage process. Understanding the mechanics of each stage is crucial for optimizing yield and achieving the desired color.

Stage 1: Diazotization The primary amino group is converted into a diazonium salt (-N₂⁺Cl⁻). This reaction involves treating 4-amino-3-nitrobenzamide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

Causality: The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable.[3] At higher temperatures, the diazonium group would readily decompose, releasing nitrogen gas and leading to unwanted side products, thus drastically reducing the yield of the target dye.

Stage 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. Common coupling components include phenols, naphthols, and aromatic amines.[2][7]

Causality: The pH of the reaction medium is critical.

-

For phenolic couplers (e.g., 2-naphthol): The reaction is performed under alkaline conditions (pH 9-11).[8] The alkaline medium deprotonates the hydroxyl group of the phenol to form a highly activated phenoxide ion, which is electron-rich enough to be attacked by the diazonium salt.

-

For amino couplers: The reaction is typically carried out in a weakly acidic medium to ensure the coupling component's amino group remains sufficiently nucleophilic without protonating excessively.

The general workflow is visualized below.

Application Profile: Synthesis of High-Performance Disperse Dyes

Disperse dyes are non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic synthetic fibers, most notably polyester.[5][9] 4-amino-3-nitrobenzamide is an exemplary starting material for this class of dyes due to its molecular size and polar functional groups, which promote adhesion to the polyester matrix.[5]

This protocol details the synthesis of a red disperse dye by coupling diazotized 4-amino-3-nitrobenzamide with 2-naphthol.

Materials:

-

4-Amino-3-nitrobenzamide: 1.81 g (0.01 mol)

-

Concentrated Hydrochloric Acid (HCl): 3 mL

-

Sodium Nitrite (NaNO₂): 0.7 g (0.01 mol)

-

2-Naphthol: 1.44 g (0.01 mol)

-

Sodium Hydroxide (NaOH): 10% aqueous solution

-

Distilled Water

-

Ice

Methodology:

Part A: Diazotization of 4-Amino-3-nitrobenzamide

-

Suspend 1.81 g of 4-amino-3-nitrobenzamide in 20 mL of water in a 100 mL beaker.

-

Add 3 mL of concentrated HCl. Stir the mixture until a fine, uniform suspension of the amine salt is formed.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine salt suspension over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 15 minutes after the addition is complete to ensure the reaction goes to completion. The resulting clear solution is the diazonium salt, which should be used immediately.

Part B: Coupling with 2-Naphthol

-

In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

-

Cool the 2-naphthol solution to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the stirred 2-naphthol solution.

-

A dark red precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the solid dye product using suction filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the purified dye in an oven at 60-70 °C.

The specific synthesis pathway is visualized below.

Structure-Property Relationships and Performance Data

The choice of coupling component is the primary determinant of the final dye's color and fastness properties. By coupling diazotized 4-amino-3-nitrobenzamide with various phenols and naphthols, a range of colors from golden yellow to deep red and black can be achieved.[4][5]

| Coupling Component | Resulting Dye Color | Melting Point (°C) | Fastness Properties (Polyester) |

| Phenol | Golden Yellow | >250 | Good wash and light fastness.[4][5] |

| Resorcinol | Orange-Red | >250 | Excellent wash fastness.[4][5] |

| 1-Naphthol | Light Orange | 192-194 | Excellent fastness properties.[5] |

| 2-Naphthol | Dark Red | 210-212 | Excellent fastness properties.[4][5] |

The excellent fastness properties observed are attributed to the strong dye-fiber interactions, facilitated by the nitro and amide groups, and the inherent stability of the azo linkage.[4][5][10] The presence of the nitro group is particularly beneficial for lightfastness.[6]

Conclusion

4-Amino-3-nitrobenzamide stands out as a highly versatile and effective intermediate in the synthesis of azo dyes. Its unique molecular architecture allows for the production of a wide color gamut, particularly in the yellow-to-red range, with desirable performance characteristics for synthetic fibers. The principles of diazotization and azo coupling, when applied with careful control of reaction conditions, provide a reliable and scalable route to high-value disperse dyes. This guide has illuminated the chemical rationale, provided a validated protocol, and presented the structure-property data that underscore its importance for researchers and scientists in the field of colorant chemistry.

References

-

Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. Semantic Scholar. [Link]

-

Oni, O., Bello, K., & Shibdawa, M. A. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. IOSR Journal of Applied Chemistry. [Link]

-

Louis, H., et al. (2021). Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivatives. ResearchGate. [Link]

- Google Patents. (1984). Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them.

-

Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Tientong, J., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][4]benzopyran-4-one. Bioinorganic Chemistry and Applications. [Link]

-

Otutu, J. O., et al. (2019). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. African Journals Online (AJOL). [Link]

-

Gaffer, H. H., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI. [Link]

-

Hanadi, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]

-

Oni, O., & Bello, K. A. (2019). Kinetics and Thermodynamic Studies of Disperse Dyes Derived from 4-Amino-3- Nitrobenzaldehyde on Polyester fabrics. ResearchGate. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Safety and Applications of 4-Amino-3-nitrophenol in Consumer Products. [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. [PDF] Synthesis , Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester | Semantic Scholar [semanticscholar.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. ajol.info [ajol.info]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Potential therapeutic targets of 4-Amino-3-nitrobenzamide analogs

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-3-nitrobenzamide Analogs

Introduction

The 4-amino-3-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its inherent chemical features, including the presence of amino and nitro groups on a benzamide core, provide a rich platform for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Analogs derived from this scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

This technical guide offers a comprehensive exploration of the key therapeutic targets of 4-amino-3-nitrobenzamide analogs. As a senior application scientist, the aim is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms of action of these compounds, supported by field-proven experimental insights. The narrative will delve into the causality behind experimental choices and present self-validating protocols for target validation. This guide will focus primarily on the well-established role of these analogs as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and will also explore other potential anticancer mechanisms and secondary targets.

Part 1: Primary Therapeutic Target in Oncology: Poly(ADP-ribose) Polymerase (PARP)

The Role of PARP in DNA Repair and Cancer

The Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[1][2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA.[1] Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In the context of cancer therapy, the concept of synthetic lethality is central to the application of PARP inhibitors. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of double-strand break repair, the cells become heavily reliant on the PARP-mediated BER pathway to repair single-strand breaks. Inhibition of PARP in these BRCA-deficient cancer cells leads to the accumulation of unrepaired single-strand breaks, which collapse the replication fork during DNA replication, resulting in double-strand breaks. Since the HR pathway is also deficient, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately cell death. This selective killing of cancer cells while sparing normal cells, which have a functional HR pathway, is the essence of the synthetic lethality approach.

4-Amino-3-nitrobenzamide Analogs as PARP Inhibitors

The benzamide moiety is a well-established pharmacophore for PARP inhibitors, acting as a mimic of the nicotinamide portion of PARP's natural substrate, NAD+. This structural mimicry allows benzamide-based compounds to competitively bind to the catalytic domain of PARP, thereby inhibiting its enzymatic activity. The 4-amino-3-nitrobenzamide scaffold provides a foundation for the design of potent PARP inhibitors, with the amino and nitro groups offering opportunities for further chemical modifications to enhance binding affinity and selectivity. While specific structure-activity relationship (SAR) data for a wide range of 4-amino-3-nitrobenzamide analogs as PARP inhibitors is an active area of research, the general principle of targeting the nicotinamide binding pocket of PARP remains the guiding strategy.

Experimental Validation of PARP Inhibition

To validate the activity of 4-amino-3-nitrobenzamide analogs as PARP inhibitors, a series of in vitro and cellular assays are essential.

A colorimetric or fluorescent PARP inhibition assay is a primary method to determine the direct inhibitory effect of a compound on the purified enzyme.

Protocol: Colorimetric PARP Inhibition Assay

-

Preparation of Reagents:

-

PARP1 enzyme (human, recombinant)

-

Histones (as a substrate for PARylation)

-

NAD+ (substrate for PARP)

-

Biotinylated NAD+ (for detection)

-

Activated DNA (to stimulate PARP activity)

-

Streptavidin-HRP (for detection)

-

TMB substrate (for color development)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Stop solution (e.g., H2SO4)

-

-

Assay Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with Tween-20).

-

Add the test compounds (4-amino-3-nitrobenzamide analogs) at various concentrations to the wells.

-

Add a mixture of PARP1 enzyme, activated DNA, and NAD+ (containing a fixed concentration of biotinylated NAD+) to each well.

-

Incubate the plate at room temperature for 1-2 hours to allow the PARP reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of PAR Levels

This assay assesses the ability of a compound to inhibit PARP activity within cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., BRCA-deficient breast cancer cell line) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-amino-3-nitrobenzamide analog for a predetermined time (e.g., 2-4 hours).

-

Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period (e.g., 15-30 minutes) to stimulate PARP activity.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against PAR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Immunofluorescence Staining of PAR

This method provides a visual confirmation of PARP inhibition in cells.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with the test compound and a DNA-damaging agent as described for the Western blot protocol.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against PAR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A reduction in the fluorescent signal in compound-treated cells compared to the control indicates PARP inhibition.

-

Caption: Workflow for the validation of 4-Amino-3-nitrobenzamide analogs as PARP inhibitors.

Part 2: Other Anticancer Mechanisms and Potential Targets

Beyond PARP inhibition, analogs of 4-amino-3-nitrobenzamide have been shown to exert their anticancer effects through other mechanisms.

Targeting Glycolysis: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Many cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming makes cancer cells highly dependent on the glycolytic pathway for energy production and the generation of biosynthetic precursors. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

Research on the analog 4-iodo-3-nitrobenzamide has revealed that its reduction product, 4-iodo-3-nitrosobenzamide, can covalently bind to and inactivate GAPDH.[3] This inactivation of GAPDH disrupts glycolysis and leads to a depletion of cellular ATP, ultimately contributing to cell death.[3] The selective toxicity of this compound towards cancer cells is attributed to a higher nitro-reductase activity in these cells, which enhances the conversion of the prodrug to its active, GAPDH-inhibiting form.[3]

Induction of Necrotic Cell Death

In addition to inhibiting glycolysis, treatment of cancer cells with 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine (an inhibitor of glutathione synthesis) has been shown to induce the appearance of a protease that specifically cleaves PARP1.[3] This cleavage pattern is distinct from the caspase-mediated cleavage of PARP1 that occurs during apoptosis and is indicative of a necrotic cell death pathway.[3] This suggests that some 4-amino-3-nitrobenzamide analogs may trigger a form of programmed necrosis in cancer cells.

Experimental Validation of Off-Target Anticancer Effects

This spectrophotometric assay measures the enzymatic activity of GAPDH in cell lysates.

Protocol:

-